molecular formula C18H18BrNO4S B12137473 (2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B12137473
M. Wt: 424.3 g/mol
InChI Key: SUZNSWYXPAZGRN-VOTSOKGWSA-N
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Description

The compound “(2E)-N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide” is an organic molecule that features a complex structure with multiple functional groups. It includes a bromobenzyl group, a dioxidotetrahydrothiophenyl group, and a furan ring, all connected through a prop-2-enamide linkage. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the prop-2-enamide backbone, the introduction of the bromobenzyl group, and the incorporation of the dioxidotetrahydrothiophenyl and furan rings. Typical reaction conditions might include:

    Formation of the prop-2-enamide: This could involve a condensation reaction between an appropriate amine and an acyl chloride or anhydride.

    Introduction of the bromobenzyl group: This might be achieved through a nucleophilic substitution reaction.

    Incorporation of the dioxidotetrahydrothiophenyl group: This could involve a cyclization reaction followed by oxidation to introduce the sulfone group.

    Addition of the furan ring: This might be done through a coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the dioxidotetrahydrothiophenyl group can be oxidized under appropriate conditions.

    Reduction: The bromobenzyl group can be reduced to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield dehalogenated products.

Scientific Research Applications

The compound could have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications, such as in drug development.

    Industry: Use in the production of advanced materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-(3-methylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which can confer unique reactivity and biological activity. The presence of the bromobenzyl group, in particular, might offer distinct reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H18BrNO4S

Molecular Weight

424.3 g/mol

IUPAC Name

(E)-N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H18BrNO4S/c19-15-4-1-3-14(11-15)12-20(16-8-10-25(22,23)13-16)18(21)7-6-17-5-2-9-24-17/h1-7,9,11,16H,8,10,12-13H2/b7-6+

InChI Key

SUZNSWYXPAZGRN-VOTSOKGWSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C=CC3=CC=CO3

Origin of Product

United States

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